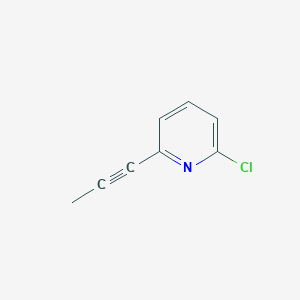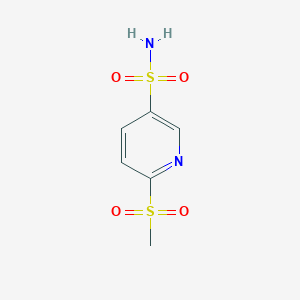
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and a 4-oxopyrrolidine-1-carboxylate moiety. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with a bromomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromomethylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromomethylation process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxo group can yield hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, amine derivatives, and thioether derivatives.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in various organic synthesis pathways.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to investigate their structure and function.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxo group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacetate
- tert-Butyl 4-[(E)-2-bromoethyl]-4-oxobutanoate
Uniqueness
tert-Butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is unique due to its combination of a bromomethyl group and a 4-oxopyrrolidine-1-carboxylate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C10H16BrNO3 |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3 |
InChI Key |
ITYPMDMWJBXQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


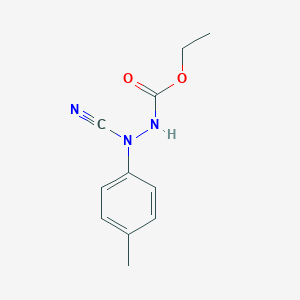
![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)
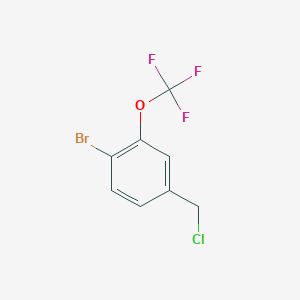
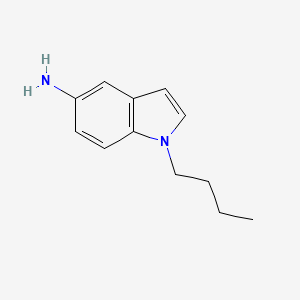
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)




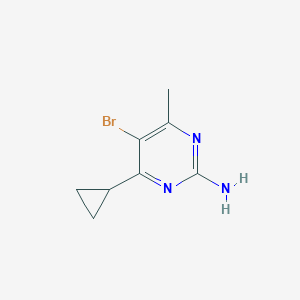
![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)
